molecular formula C16H16N6O2 B2937288 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034362-55-3

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2937288
CAS No.: 2034362-55-3
M. Wt: 324.344
InChI Key: GRUZJKMKINVYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a triazole ring through an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne under copper(I) catalysis (CuAAC). This reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

  • Synthesis of the Azetidine Intermediate: : The azetidine ring can be formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Coupling of the Triazole and Azetidine: : The triazole and azetidine intermediates are coupled through a nucleophilic substitution reaction, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Formation of the Quinazolinone Core: : The quinazolinone core is typically synthesized via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.

  • Final Coupling: : The final step involves coupling the quinazolinone core with the triazole-azetidine intermediate, usually through an amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing automated systems for purification and isolation of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Chemical Biology: Employed in the design of bioorthogonal reactions for labeling and tracking biomolecules.

    Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π stacking interactions, while the quinazolinone core can act as a pharmacophore, binding to active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(1H-1,2,3-triazol-1-yl)propyl)quinazolin-4(3H)-one: Lacks the azetidine ring, which may affect its binding affinity and specificity.

    3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one: Similar structure but without the oxopropyl group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the azetidine ring and the oxopropyl group in 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one provides unique steric and electronic properties, enhancing its potential as a versatile scaffold in drug design and chemical biology.

Properties

IUPAC Name

3-[3-oxo-3-[3-(triazol-1-yl)azetidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15(21-9-12(10-21)22-8-6-18-19-22)5-7-20-11-17-14-4-2-1-3-13(14)16(20)24/h1-4,6,8,11-12H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUZJKMKINVYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.